molecular formula C8H11NO2 B3058560 4-Ethoxy-3-methylpyridine 1-oxide CAS No. 90087-16-4

4-Ethoxy-3-methylpyridine 1-oxide

Cat. No.: B3058560
CAS No.: 90087-16-4
M. Wt: 153.18 g/mol
InChI Key: SPZXQFGAEYAQHX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylpyridine 1-oxide is an organic compound belonging to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and are widely used in various chemical reactions and applications. The presence of the ethoxy group and the methyl group on the pyridine ring enhances its reactivity and makes it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methylpyridine 1-oxide can be achieved through several methods. One common method involves the oxidation of 4-ethoxy-3-methylpyridine using hydrogen peroxide or peracids. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in acidic medium.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

4-Ethoxy-3-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylpyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethoxy and methyl groups can also modulate the compound’s chemical behavior, affecting its binding to specific targets and pathways.

Comparison with Similar Compounds

4-Ethoxy-3-methylpyridine 1-oxide can be compared with other pyridine N-oxides, such as:

    3-Methylpyridine 1-oxide: Lacks the ethoxy group, resulting in different reactivity and applications.

    4-Ethoxypyridine 1-oxide: Lacks the methyl group, leading to variations in chemical behavior.

    3-Ethylpyridine 1-oxide: Contains an ethyl group instead of a methyl group, affecting its properties and uses.

The presence of both the ethoxy and methyl groups in this compound makes it unique and valuable for specific applications in synthetic chemistry and research.

Properties

IUPAC Name

4-ethoxy-3-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXQFGAEYAQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=[N+](C=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295484
Record name 4-ethoxy-3-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90087-16-4
Record name NSC102291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethoxy-3-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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